3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide
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Overview
Description
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary targets of the compound 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide are C-RAF and FLT3 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation .
Mode of Action
This compound interacts with its targets by inhibiting the activity of C-RAF and FLT3 kinases . This inhibition disrupts the normal signaling pathways, leading to changes in cell behavior .
Biochemical Pathways
The inhibition of C-RAF and FLT3 kinases by this compound affects multiple biochemical pathways. These pathways are primarily involved in cell growth and proliferation. The downstream effects include a reduction in rapid cell proliferation and migration .
Pharmacokinetics
It is suggested that the compound has better aqueous solubility than sorafenib , which may positively impact its bioavailability.
Result of Action
The action of this compound results in several molecular and cellular effects. It suppresses the formation of HepG2 colonies, inhibits rapid cell proliferation, exerts marked migration inhibitory effects on HepG2 cells, induces cell cycle arrest in the G2/M phase, and leads to cell apoptosis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide are not fully understood yet. It is known that thiazol-urea derivatives, such as this compound, have been designed and synthesized to improve the druggability of target compounds . These compounds have shown potential in inhibiting kinases like C-RAF/FLT3 .
Cellular Effects
In cellular studies, thiazol-urea derivatives have shown promising effects. For instance, a compound similar to this compound exhibited significant anti-hepatocellular carcinoma activity, especially against HepG2 cells . It was able to suppress the formation of HepG2 colonies, inhibit rapid proliferation, and exert marked migration inhibitory effects on HepG2 cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. Studies on similar thiazol-urea derivatives have revealed that they effectively inhibit C-RAF/FLT3 kinases . This inhibition leads to cell cycle arrest in the G2/M phase and induces cell apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate precursors under specific conditions. For instance, a common method involves the reaction of α-haloketones with thiourea.
Urea Derivative Formation: The cyclohexylureido group is introduced by reacting the thiazole derivative with cyclohexyl isocyanate.
Amide Formation: The final step involves the formation of the N-ethylpropanamide group by reacting the intermediate with ethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the urea or amide groups.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- **3-(2-(3-chlorophenyl)ureido)thiazol-4-yl)-N-ethylpropanamide
- **3-(2-(3-methylureido)thiazol-4-yl)-N-ethylpropanamide
- **3-(2-(3-phenylureido)thiazol-4-yl)-N-ethylpropanamide
Uniqueness
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide is unique due to the presence of the cyclohexylureido group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a valuable compound for specific applications.
Properties
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-ethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-2-16-13(20)9-8-12-10-22-15(18-12)19-14(21)17-11-6-4-3-5-7-11/h10-11H,2-9H2,1H3,(H,16,20)(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXGCXMPKYIULC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=CSC(=N1)NC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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